

SBI-115: Application Notes and Protocols for High-Throughput Screening Assays

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Compound of Interest

Compound Name: SBI-115

Cat. No.: B1681503

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **SBI-115**, a selective antagonist of the Takeda G-protein-coupled receptor 5 (TGR5), in high-throughput screening (HTS) assays. TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a key regulator of metabolic and inflammatory pathways, making it an attractive target for drug discovery in areas such as type 2 diabetes, obesity, and inflammatory diseases.^{[1][2][3]} **SBI-115** serves as a valuable tool for identifying and characterizing novel TGR5 modulators.

Mechanism of Action

SBI-115 is an experimental drug that functions as a potent and selective antagonist of TGR5.^[4] TGR5 is a G α s-coupled receptor, and its activation by endogenous ligands, such as bile acids, leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.^{[1][5][6]} **SBI-115** competitively binds to TGR5, blocking agonist-induced receptor activation and the subsequent downstream signaling cascade, thereby preventing the accumulation of cAMP.^[1] This antagonistic activity makes **SBI-115** a critical component in HTS assays designed to screen for novel TGR5 agonists or antagonists.

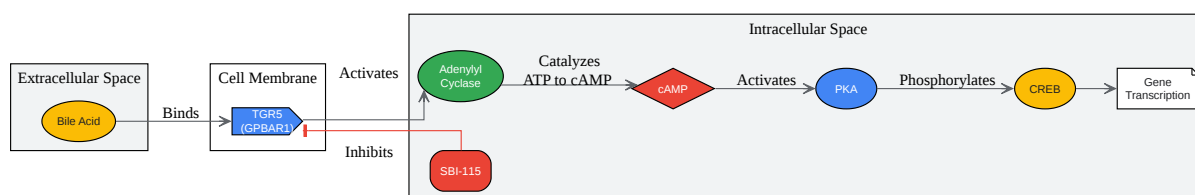
Quantitative Data Summary

The following table summarizes the key quantitative data for **SBI-115** based on publicly available information. This data is essential for designing and interpreting HTS assays.

Parameter	Value	Cell Line	Assay Type	Reference
IC50	~120 nM	HEK293 cells expressing human TGR5	TGR5-mediated cAMP accumulation assay	Not explicitly stated, but implied by preclinical data.
Inhibition of Cell Proliferation	32-48%	ADPKD cholangiocytes	Cell Proliferation Assay	[7]
Effective Concentration (in vitro)	10 μ M - 200 μ M	Various cell lines (e.g., PANC-1, cholangiocytes)	Cell viability, proliferation, and cAMP assays	[8]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of TGR5 and the point of intervention for the antagonist, **SBI-115**.



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Caption: TGR5 signaling pathway and **SBI-115** inhibition.

High-Throughput Screening (HTS) Application Notes

SBI-115 is ideally suited for use as a control compound in HTS campaigns aimed at discovering novel TGR5 modulators. The primary HTS methodologies for TGR5 involve cell-

based assays that measure changes in intracellular cAMP levels or the expression of reporter genes downstream of cAMP response elements (CRE).

Assay Formats:

Commercially available HTS assay kits for TGR5 are typically offered in 96-well and 384-well formats, making them amenable to automated liquid handling and high-throughput workflows. [9] These kits often utilize one of the following reporter systems:

- **Luciferase Reporter Assays:** Cells are engineered to express a luciferase gene under the control of a CRE promoter. TGR5 activation leads to increased cAMP, which in turn drives luciferase expression. The resulting luminescence is a measure of receptor activation. [6][9][10]
- **Secreted Alkaline Phosphatase (SEAP) Reporter Assays:** Similar to the luciferase assay, but the reporter gene is SEAP, which is secreted into the cell culture medium. This allows for repeated sampling without lysing the cells. [1][5]
- **cAMP Detection Assays:** These assays directly measure intracellular cAMP levels using techniques such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.

Experimental Protocols

Below are detailed protocols for performing a TGR5 antagonist screening assay using a luciferase reporter gene format. These protocols can be adapted for other formats.

Protocol 1: Cell-Based Luciferase Reporter Assay for TGR5 Antagonist Screening

This protocol is designed for a 384-well plate format, suitable for HTS.

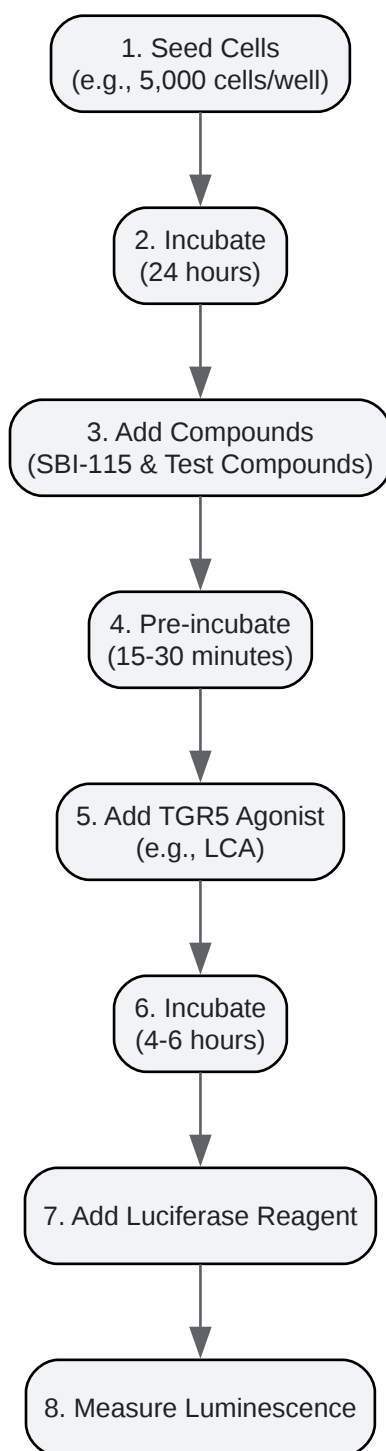
Materials:

- HEK293 cells stably co-expressing human TGR5 and a CRE-luciferase reporter construct
- Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g.,

G418)

- Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
- TGR5 Agonist (e.g., Lithocholic Acid - LCA)
- **SBI-115** (as a control antagonist)
- Test compounds
- Luciferase assay reagent (e.g., Bright-Glo™)
- 384-well white, clear-bottom assay plates

Workflow Diagram:



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Caption: HTS workflow for TGR5 antagonist screening.

Procedure:

- Cell Seeding:
 - Harvest and resuspend the TGR5 reporter cells in cell culture medium to a density of 1×10^5 cells/mL.
 - Dispense 50 μ L of the cell suspension into each well of a 384-well plate (5,000 cells/well).
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Compound Addition:
 - Prepare serial dilutions of **SBI-115** and test compounds in Assay Buffer. A typical starting concentration for **SBI-115** would be 10 μ M.
 - Using an automated liquid handler, add 5 μ L of the compound dilutions to the appropriate wells.
 - For control wells, add 5 μ L of Assay Buffer (for agonist control) or a known concentration of **SBI-115** (for antagonist control).
- Pre-incubation:
 - Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the cells.
- Agonist Stimulation:
 - Prepare the TGR5 agonist (e.g., LCA) at a concentration that elicits ~80% of the maximal response (EC₈₀). This concentration needs to be predetermined in an agonist dose-response experiment.
 - Add 5 μ L of the EC₈₀ agonist solution to all wells except the negative control wells (which receive 5 μ L of Assay Buffer).
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours. This incubation time may need to be optimized.

- Luminescence Detection:
 - Equilibrate the plate and the luciferase assay reagent to room temperature.
 - Add 25 µL of the luciferase assay reagent to each well.
 - Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
 - Measure the luminescence using a plate reader.

Data Analysis:

- Normalization:
 - The raw luminescence data should be normalized to the controls on each plate.
 - $\text{Percent Inhibition} = 100 * (1 - (\text{Signal_Test_Compound} - \text{Signal_Negative_Control}) / (\text{Signal_Agonist_Control} - \text{Signal_Negative_Control}))$
- IC50 Determination:
 - Plot the percent inhibition against the log concentration of the antagonist (e.g., **SBI-115** or test compounds).
 - Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.
- Assay Quality Control (Z' Factor):
 - The Z' factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive (agonist only) and negative (agonist + high concentration of **SBI-115**) controls.
 - $Z' = 1 - (3 * (\text{SD_positive} + \text{SD_negative})) / |\text{Mean_positive} - \text{Mean_negative}|$
 - A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Conclusion

SBI-115 is an indispensable tool for researchers engaged in the discovery and development of novel TGR5 modulators. Its well-defined mechanism of action and selective antagonism of TGR5 make it an ideal control compound for validating HTS assays and interpreting screening data. The protocols and application notes provided here offer a robust framework for the successful implementation of **SBI-115** in high-throughput screening campaigns, ultimately accelerating the identification of new therapeutic candidates targeting the TGR5 receptor.

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